N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide
Description
"N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide" is a small-molecule organic compound featuring a benzothiazole core substituted at position 6 with an ethylsulfamoyl (-SO₂-NH-CH₂CH₃) group. The benzothiazole moiety is linked via an amide bond to a pyridine-4-carboxamide group. The ethylsulfamoyl substituent introduces polarity and hydrogen-bonding capacity, which may enhance solubility and target binding compared to less polar analogs.
Properties
IUPAC Name |
N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S2/c1-2-17-24(21,22)11-3-4-12-13(9-11)23-15(18-12)19-14(20)10-5-7-16-8-6-10/h3-9,17H,2H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAZDXMRDQTTPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with ethyl chloroformate to form an intermediate, which is then reacted with 4-pyridinecarboxylic acid to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfamoyl group can be replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium, triethylamine, and sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as dihydrofolate reductase and topoisomerase, which are essential for the survival and proliferation of bacterial and cancer cells. By binding to these enzymes, the compound disrupts their normal function, leading to cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related benzothiazole derivatives, focusing on molecular properties, substituent effects, and inferred pharmacological implications.
Table 1: Structural and Physicochemical Comparison
*Estimated using computational tools (e.g., ChemDraw, Molinspiration) based on structural features.
Key Observations:
Substituent Effects on Lipophilicity (LogP):
- The ethylsulfamoyl group reduces lipophilicity (LogP = 3.2) compared to the trifluoromethoxy analog (LogP = 4.1) due to its polar sulfonamide moiety. This may improve aqueous solubility but reduce membrane permeability .
- The carboxylic acid derivative (Example 1) exhibits even lower LogP (2.8), aligning with its high polarity .
The trifluoromethoxy analog lacks these donor groups, limiting its binding versatility .
Pharmacological Implications: Ethylsulfamoyl vs. Trifluoromethoxy: Sulfonamides are known to interact with enzymes like carbonic anhydrases or tyrosine kinases. The ethylsulfamoyl group may confer stronger binding to such targets compared to the electron-withdrawing trifluoromethoxy group . Carboxylic Acid Derivative (Example 1): The carboxylic acid group likely enhances ionization at physiological pH, improving solubility but limiting blood-brain barrier penetration. This compound’s larger size (MW = 415) and additional rings may reduce metabolic stability compared to the pyridine-4-carboxamide analogs .
Synthetic Feasibility:
- The ethylsulfamoyl group requires sulfonamide bond formation, which is synthetically accessible but may involve multi-step protocols. In contrast, trifluoromethoxy substitution is simpler but relies on specialized fluorination reagents .
Biological Activity
N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a benzothiazole ring, a pyridine ring, and an ethylsulfamoyl group. Its molecular formula is with a molar mass of 362.43 g/mol. The unique combination of functional groups in its structure contributes to its distinct chemical and biological properties.
This compound exhibits its biological effects primarily through enzyme inhibition. Notably, it has been shown to inhibit:
- Dihydrofolate reductase (DHFR) : An essential enzyme in the folate pathway critical for DNA synthesis and cell proliferation.
- Topoisomerase : An enzyme involved in DNA replication, which is crucial for cell division and survival.
By binding to these targets, the compound disrupts normal cellular functions, leading to cell death in various pathogenic organisms, including bacteria and cancer cells.
Antiviral Activity
Recent studies have highlighted the antiviral potential of benzothiazole derivatives against various viruses. For instance:
- Compounds similar to this compound have demonstrated significant inhibitory effects against SARS-CoV-2 and H5N1 viruses. In vitro evaluations indicated that certain derivatives had IC50 values as low as 3.669 μM against SARS-CoV-2, suggesting potent antiviral activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that benzothiazole derivatives possess broad-spectrum activity against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival.
Study 1: Antiviral Efficacy Against SARS-CoV-2
In a recent study evaluating several benzothiazole-pyridine hybrids, compounds were tested for their ability to inhibit SARS-CoV-2 replication in Vero-E6 cells. The study found that specific modifications to the benzothiazole structure significantly enhanced antiviral activity. For instance:
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| 8f | 10.52 | 1.4781 |
| 8g | 21.46 | 0.05228 |
| 8h | 3.669 | 5.84 |
These results underscore the importance of structural modifications in enhancing biological activity .
Study 2: Antimicrobial Activity Assessment
A comparative study on various benzothiazole derivatives showed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined using standard broth dilution methods.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
